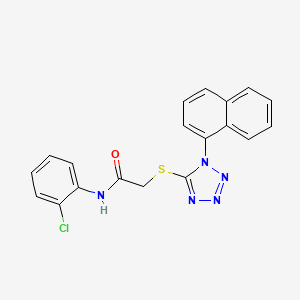

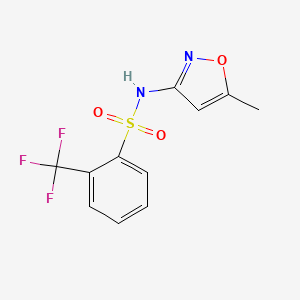

N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H14FN3O2S and its molecular weight is 307.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-inflammatory Activity

One of the applications of compounds structurally similar to N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is in the field of anti-inflammatory drugs. A study by K. Sunder and Jayapal Maleraju (2013) synthesized derivatives that exhibited significant anti-inflammatory activity.

Antibacterial Agents

Compounds with similar structures have also been researched for their potential as antibacterial agents. A study by G. Zurenko et al. (1996) discussed the activities of novel oxazolidinone analogs, which showed promise against various bacterial clinical isolates.

Antitumor Activities

Another significant application is in the field of antitumor research. For instance, Xiong Jing (2011) synthesized compounds from similar chemical classes that showed selective anti-tumor activities, indicating potential for cancer treatment.

Herbicidal Activity

Research by Daoxin Wu et al. (2011) has demonstrated the use of similar compounds in herbicides, particularly against dicotyledonous weeds.

Molecular Modeling and Anticancer Screening

Compounds with similar structures have been used in molecular modeling and anticancer screening. A study by Sraa Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities towards different cancer cell lines.

Radioligand Imaging

Research into radioligand imaging has also utilized similar compounds. F. Dollé et al. (2008) discussed the synthesis of specific ligands for imaging translocator proteins using positron emission tomography.

Antimicrobial Activity

Novel thienopyrimidine linked rhodanine derivatives with structures similar to the compound have been prepared and shown to possess antimicrobial potency. This was elaborated in the study by Nagaraju Kerru et al. (2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid in the presence of a base to form the intermediate N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide. The intermediate is then purified to obtain the final product.", "Starting Materials": [ "3-fluoro-4-methylbenzoyl chloride", "2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid", "Base (e.g. triethylamine)", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid in a solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir.", "Step 3: Slowly add 3-fluoro-4-methylbenzoyl chloride to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product by column chromatography or recrystallization to obtain N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide." ] } | |

Numéro CAS |

898421-74-4 |

Formule moléculaire |

C14H14FN3O2S |

Poids moléculaire |

307.34 |

Nom IUPAC |

N-(3-fluoro-4-methylphenyl)-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C14H14FN3O2S/c1-8-3-4-10(5-11(8)15)17-12(19)7-21-13-9(2)6-16-14(20)18-13/h3-6H,7H2,1-2H3,(H,17,19)(H,16,18,20) |

Clé InChI |

ZJTFNBFWMLSSHA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C=NC(=O)N2)C)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate](/img/structure/B2613905.png)

![(E)-3-(furan-2-yl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2613906.png)

![(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2613907.png)

![1-[5-(2-Methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B2613908.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2613910.png)

![7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2613911.png)

![1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2613912.png)

![Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate](/img/structure/B2613914.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2613920.png)